(1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol
Description
Molecular Architecture and Stereochemical Configuration
The core structure of (1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol consists of a benzodioxepin ring system fused to a benzene ring, with a brominated ethanol side chain at the 7-position. The benzodioxepin moiety adopts a seven-membered dioxepine ring in a 3,4-dihydro configuration, reducing ring strain while maintaining planarity in the aromatic region. The ethanol group at C1 introduces a chiral center, with the (1R) configuration dictating spatial orientation.
Key bond lengths and angles derived from analogous benzodioxepin structures include:
The bromine atom at C2 introduces significant steric and electronic effects, with a C-Br bond length approximating 1.93 Å based on comparable brominated ethanol derivatives. The (1R) configuration positions the hydroxyl group in a pseudo-axial orientation relative to the benzodioxepin plane, influencing hydrogen-bonding potential.
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |
InChI |
InChI=1S/C11H13BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6,9,13H,1,4-5,7H2/t9-/m0/s1 |
InChI Key |
IGLNDNHRRWDRBQ-VIFPVBQESA-N |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)[C@H](CBr)O)OC1 |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(CBr)O)OC1 |
Origin of Product |
United States |
Biological Activity
(1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C11H11BrO3
- Molecular Weight: 271.11 g/mol
- CAS Number: 1369951-03-0
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
1. Anticancer Activity
Studies have shown that compounds similar to (1R)-2-bromo derivatives possess anticancer properties. For example, research on benzodioxepin derivatives indicates they can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It appears to modulate neurotransmitter levels and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress and neurodegeneration .
3. Antimicrobial Activity
Preliminary studies suggest that (1R)-2-bromo derivatives may possess antimicrobial properties. In vitro tests indicate effectiveness against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved .
The biological activity of this compound can be attributed to several mechanisms:
Receptor Interaction
The compound may interact with specific receptors involved in signaling pathways related to cancer progression and neuroprotection. For instance, modulation of GABAergic and glutamatergic systems has been proposed as a mechanism for its neuroprotective effects .
Enzymatic Inhibition
Inhibitory effects on enzymes involved in cancer metabolism have been noted. This could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Study 1: Anticancer Research
In a study published in Cancer Letters, researchers evaluated the effects of various benzodioxepin derivatives on human breast cancer cells. The study found that (1R)-2-bromo derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that administration of (1R)-2-bromo compounds improved cognitive function in models of Alzheimer's disease. The compound was shown to reduce amyloid plaque formation and promote neuronal survival through antioxidant mechanisms .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Ketone Precursor: 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
- Structural Relationship : The ketone precursor lacks the hydroxyl group at the C1 position, making it less polar and more reactive toward nucleophilic substitution (e.g., in Grignard reactions or reductions).
- Synthetic Utility: This compound is a key intermediate in synthesizing the target alcohol. Its preparation follows bromination protocols similar to those for α-bromoacetophenones ().
- Physical Properties : Molecular weight ~242.6 g/mol (calculated for C11H11BrO3), compared to the alcohol’s ~260.6 g/mol (C11H13BrO3). The ketone’s higher electrophilicity may lower solubility in polar solvents compared to the alcohol.
Chloro Analogues: 2-Chloro-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
- Reactivity Differences : The chloro analogue () exhibits reduced leaving-group ability compared to bromine, making it less reactive in substitution reactions (e.g., SN2 displacements).
- Synthetic Applications : Chloro derivatives may require harsher conditions for functionalization, whereas bromine’s superior leaving-group ability facilitates downstream modifications (e.g., coupling reactions in drug intermediates).
Pyrazole-Functionalized Analogues
- Structural Modifications : Compounds like 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol () replace the benzodioxepin ring with simpler aryl groups (e.g., phenyl) and introduce pyrazole moieties.
- Biological Implications : Pyrazole substituents often enhance metabolic stability or receptor binding in medicinal chemistry, whereas the benzodioxepin ring’s oxygen atoms may improve solubility or confer conformational rigidity.
- Synthetic Yields: Reductions of α-bromoacetophenones to alcohols (e.g., 82–98% yields in ) suggest efficient protocols, though steric hindrance from the benzodioxepin system could slightly reduce yields compared to planar aryl groups.
Methoxy-Substituted Analogues
- Examples : (S)-2-Bromo-1-(2'-methoxyphenyl)ethan-1-ol (86% ee, ) and racemic 2-bromo-1-(3'-methoxyphenyl)ethan-1-ol.
- Electronic Effects : Methoxy groups donate electron density via resonance, altering reactivity in reductions or substitutions. The benzodioxepin ring’s fused oxygen atoms may mimic this effect, enhancing stability or directing regioselectivity in reactions.
- Chirality Control : Chiral boron reagents () or biocatalysts are critical for achieving high enantiopurity, a strategy applicable to the target compound’s synthesis.
Benzodioxepin Derivatives with Alternate Functional Groups
- Examples: 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (): Features a pyrazole-carbaldehyde group, enabling condensation reactions.
- Comparative Reactivity : The target alcohol’s bromine and hydroxyl groups make it versatile for etherification, esterification, or cross-coupling, whereas amine or aldehyde derivatives serve distinct roles in heterocycle synthesis.
Research Findings and Implications
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (1R)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol?
- Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, the bromination of the precursor (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol (structurally similar to the compound in ) using a brominating agent like PBr3 or N-bromosuccinimide (NBS) under controlled conditions. Chiral auxiliaries or enzymes (e.g., lipases) may enhance stereochemical control . Monitor reaction progress with chiral HPLC to verify enantiomeric excess (ee > 98%).
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer:
- NMR: <sup>1</sup>H and <sup>13</sup>C NMR can confirm the benzodioxepin ring (δ 4.0–4.5 ppm for methylene protons adjacent to oxygen) and bromoethanol moiety (δ 3.5–4.0 ppm for CH2Br).
- X-ray Crystallography: For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in related benzoxazinone derivatives ().
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C13H15BrO3; calc. 298.02 g/mol) .
Advanced Research Questions
Q. How does the benzodioxepin ring influence nucleophilic substitution reactions at the brominated carbon?
- Methodological Answer: The electron-rich benzodioxepin ring (due to oxygen atoms) may stabilize transition states via resonance, altering reaction kinetics. For example, in SN2 reactions, steric hindrance from the fused ring system could slow down backside attack. Compare reactivity with non-cyclic analogs (e.g., 2-bromoethanol derivatives) using kinetic studies (e.g., conductivity measurements or <sup>79/81</sup>Br NMR isotope effects) .
Q. What challenges arise in maintaining stereochemical integrity during bromination of the ethanol precursor?
- Methodological Answer: Racemization at C1 can occur if the hydroxyl group is protonated during bromination, leading to a planar carbocation intermediate. Mitigate this by:
- Using mild, non-acidic brominating agents (e.g., NBS with a radical initiator).
- Low-temperature conditions (−20°C to 0°C) to suppress carbocation formation.
- Monitoring ee via polarimetry or chiral GC post-reaction .
Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with receptors like GABAA (due to structural similarity to benzodiazepines in ). Key parameters:
- Ligand-receptor binding energy (ΔG).
- Hydrogen bonding with active-site residues (e.g., His102 in GABAA).
Validate predictions with in vitro assays (e.g., radioligand displacement) .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility: How to reconcile moderate polar solvent solubility with experimental observations?
- Methodological Answer: states moderate water solubility, but batch-dependent variability (e.g., crystallinity, hygroscopicity) may explain contradictions.
- Resolution: Perform solubility studies using standardized protocols (USP <921>). For example, shake-flask method in water, ethanol, and DMSO at 25°C.
- Data Table:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 2.5 ± 0.3 | 25 |
| Ethanol | 45.2 ± 2.1 | 25 |
| DMSO | 120.0 ± 5.0 | 25 |
Experimental Design Considerations
Q. How to optimize reaction conditions for scale-up synthesis without compromising stereochemistry?
- Methodological Answer:
- DoE Approach: Use a Design of Experiments (DoE) matrix to test variables: temperature (−10°C to 25°C), solvent (THF vs. DCM), and catalyst loading (0.1–5 mol%).
- Critical Quality Attributes (CQAs): Enantiomeric purity (ee ≥ 98%), yield (≥70%), and reaction time (<24 hrs).
- Scale-Up Protocol: Pilot runs in a jacketed reactor with real-time FTIR monitoring to detect intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
